Ethyl phenyl phosphinsaeurechlorid
Overview
Description
Ethyl phenyl phosphinsaeurechlorid is an organophosphorus compound with the chemical formula C8H10ClOP. It is a versatile reagent used in organic synthesis, particularly in the preparation of phosphine oxides and other phosphorus-containing compounds. This compound is characterized by the presence of an ethyl group, a phenyl group, and a phosphinoyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl phosphinsaeurechlorid can be synthesized through several methods. One common route involves the reaction of phenylphosphinic acid with thionyl chloride. The reaction typically proceeds as follows:
C6H5P(O)H2+SOCl2→C6H5P(O)Cl2+SO2+HCl
Another method involves the reaction of phenylphosphinic acid with phosphorus trichloride and ethyl alcohol:
C6H5P(O)H2+PCl3+C2H5OH→C6H5P(O)Cl2+C2H5Cl+HCl
Industrial Production Methods
Industrial production of ethyl(phenyl)phosphinoyl chloride often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl phosphinsaeurechlorid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphine oxides.
Oxidation Reactions: It can be oxidized to form phosphonic acids or phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Phosphine Oxides: Formed through substitution reactions with nucleophiles.
Phosphonic Acids: Formed through oxidation reactions.
Phosphines: Formed through reduction reactions.
Scientific Research Applications
Ethyl phenyl phosphinsaeurechlorid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl(phenyl)phosphinoyl chloride involves its reactivity with nucleophiles, leading to the formation of phosphine oxides. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of phosphorus-containing compounds.
Comparison with Similar Compounds
Ethyl phenyl phosphinsaeurechlorid can be compared with other similar compounds such as:
Phenylphosphonic Dichloride: Similar in structure but lacks the ethyl group.
Ethylphosphonic Dichloride: Similar in structure but lacks the phenyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups instead of one ethyl and one phenyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl and a phenyl group, which imparts distinct reactivity and properties compared to other phosphinoyl chlorides. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
1499-22-5 |
---|---|
Molecular Formula |
C8H10ClOP |
Molecular Weight |
188.59 g/mol |
IUPAC Name |
[chloro(ethyl)phosphoryl]benzene |
InChI |
InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
IHJRCKILKAJAQT-UHFFFAOYSA-N |
SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
Synonyms |
ETHYL PHENYL PHOSPHINSAEURECHLORID |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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